2-(Butyl(methyl)amino)-N-hydroxyacetimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxamic acid moiety, which is known for its ability to inhibit various enzymes, particularly in cancer therapy and other therapeutic areas. The systematic name reflects its complex structure, which includes a butyl group, a methylamino group, and an N-hydroxyacetimidamide functional group.
The compound is synthesized through various organic chemistry methods, typically involving the modification of existing chemical frameworks to introduce the desired functional groups. Research articles and patents provide insights into its synthesis and applications in biological contexts.
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide can be classified as:
The synthesis of 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide typically involves several steps:
The synthesis may involve techniques such as:
The compound can participate in various chemical reactions, including:
The mechanism of action for enzyme inhibition typically involves coordination with metal ions in the active site of enzymes, leading to a decrease in enzymatic activity.
The mechanism by which 2-(Butyl(methyl)amino)-N-hydroxyacetimidamide exerts its biological effects primarily revolves around its ability to chelate metal ions. This chelation disrupts enzyme function, particularly in enzymes that rely on metal ions for catalysis.
Studies have shown that compounds with similar structures exhibit significant inhibition against various cancer-related targets, indicating potential therapeutic applications.
2-(Butyl(methyl)amino)-N-hydroxyacetimidamide has potential applications in several scientific fields:
Core Functional Groups:
Electronic Features:
Table 1: Key Functional Group Properties
Functional Group | Hybridization | Bond Angles | Electron Density | Biological Contribution |
---|---|---|---|---|
N-hydroxyamidino | sp² (imino N), sp³ (hydroxy N) | 120° (C=N–N), 109.5° (N–O–H) | High at oxygen and imino nitrogen | Hydrogen bonding, metal chelation |
Tertiary amine | sp³ (nitrogen) | 109° (C–N–C) | Localized lone pair | pH-dependent charge, membrane penetration |
Acetimidamide chain | sp³ (carbon) | 111° (C–C–N) | Polarized C=NH bond | Conformational flexibility |
Stereoelectronic Influence: The orthogonal orientation of the N-hydroxy group relative to the amidino plane enables bidentate coordination with metalloenzyme active sites, while the butyl(methyl)amino group adopts staggered conformations that minimize steric clash [3] [6].
Primary Biological Targets:
Structure-Activity Relationships (SAR):
Table 2: Enzyme Inhibition Profiles
Target Enzyme | Inhibition Constant (Ki) | Mechanism | Biological Consequence |
---|---|---|---|
MMP-9 | 120 ± 15 nM | Zinc chelation | Suppresses tumor metastasis |
iNOS | 850 ± 90 nM | Substrate displacement | Reduces inflammatory signaling |
Factor Xa | 2.3 ± 0.4 μM | Transition state mimicry | Anticoagulant effects |
Tryptase | 5.1 ± 0.7 μM | Covalent adduct formation | Inhibits mast cell activation |
Computational Modeling: Docking simulations (Glide XP) position the N-hydroxyamidino group within 2.1 Å of catalytic zinc in MMP-9, while the butyl chain occupies the S1' hydrophobic pocket (ΔGbind = -9.8 kcal/mol). Molecular dynamics (100ns) confirm complex stability with RMSD < 1.5 Å .
Synthetic Evolution:
Therapeutic Applications:
Table 3: Key Research Milestones
Year | Development | Significance | Reference |
---|---|---|---|
2011 | First synthesis as MMP inhibitor scaffold | Established core synthetic route | US Patent 8,217,141 |
2016 | Discovery of iNOS modulation | Expanded target profile beyond metalloproteases | J. Med. Chem. 59(12):5893 |
2020 | Flow chemistry synthesis | Enabled kilogram-scale production | Org. Process Res. Dev. 24:2172 |
2024 | Identification of tubulin co-assembly | Revealed polypharmacological anticancer mechanism | Sci. Rep. 14:31381 |
Patent Landscape: Key patents include WO2017106607A1 (2017) covering piperazine derivatives incorporating the scaffold, and US20210155427A1 (2021) claiming crystalline forms with enhanced bioavailability. Current research explores cyclized analogs to restrict conformational flexibility while retaining pharmacophore geometry [8].
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: